molecular formula C₁₅H₂₆O₄ B1144517 Diethyl (4-Pentenyl)propylmalonate CAS No. 157500-89-5

Diethyl (4-Pentenyl)propylmalonate

Cat. No.: B1144517
CAS No.: 157500-89-5
M. Wt: 270.36
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Description

Diethyl propylmalonate (CAS 2163-48-6) is a malonic acid derivative with the molecular formula C₁₀H₁₈O₄ and a molecular weight of 202.25 g/mol . Its IUPAC name is diethyl 2-propylmalonate, and it is a colorless oil with a boiling point of 112–115°C at ~20 mmHg . This compound is widely used as a key intermediate in organic synthesis, particularly for synthesizing:

  • 2-Propylacrylic acid (PAA), a monomer for pH-sensitive hydrogels in biomedical applications .
  • Valeric acid (pentanoic acid) via hydrolysis .

Its spectral data includes ¹H NMR (DMSO-d6): δ 0.88 (t, J=7.3 Hz, CH₃CH₂CH₂), 1.18 (t, J=7.0 Hz, CH₃CH₂O), and 3.42 (t, J=7.4 Hz, CH₃CH₂CH₂), and IR absorption at 1732 cm⁻¹ (C=O stretch) .

Properties

CAS No.

157500-89-5

Molecular Formula

C₁₅H₂₆O₄

Molecular Weight

270.36

Synonyms

4-Pentenylpropyl-propanedioic Acid Diethyl Ester

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (4-Pentenyl)propylmalonate typically involves the alkylation of diethyl malonate with 4-pentenyl bromide and propyl bromide in the presence of a strong base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents such as dimethylformamide can enhance the reaction efficiency and reduce the formation of by-products .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Alkyl halides and strong bases such as sodium hydride are commonly used in substitution reactions.

Major Products:

Scientific Research Applications

Diethyl (4-Pentenyl)propylmalonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl (4-Pentenyl)propylmalonate involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can then interact with specific pathways, modulating biological processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Malonate Esters

Structural and Physical Properties

The table below compares diethyl propylmalonate with structurally related esters:

Compound Name Molecular Formula CAS Boiling Point (°C/mmHg) Yield in Synthesis Key Applications
Diethyl propylmalonate C₁₀H₁₈O₄ 2163-48-6 112–115 / 20 72% PAA synthesis, pharmaceuticals
Diethyl isopropylmalonate C₁₀H₁₈O₄ 759-36-4 110–113 / 20 67% Ligand synthesis, specialty chemicals
Diethyl dipropylmalonate C₁₂H₂₂O₄ 6065-63-0 Not reported N/A Agrochemicals, drug intermediates
Diethyl methylmalonate C₈H₁₄O₄ 108-53-2 199–201 / 760 ~83% Polymer precursors, fragrances

Key Observations :

  • Branching Effects : Diethyl isopropylmalonate (branched alkyl chain) has a slightly lower boiling point than the linear propyl analog due to reduced van der Waals interactions .
  • Reactivity : Linear chains (e.g., propyl) facilitate nucleophilic substitution in alkylation reactions, while branched chains (e.g., isopropyl) may hinder steric access .
(a) Diethyl Propylmalonate vs. Diethyl Isopropylmalonate
  • PAA Synthesis : Diethyl propylmalonate is hydrolyzed and functionalized to produce 2-propylacrylic acid (PAA), a critical component in pH-sensitive hydrogels for stem-cell delivery . In contrast, diethyl isopropylmalonate is less commonly used in polymer chemistry but serves as a ligand precursor for silver ion coordination .
  • Pharmaceutical Intermediates: Diethyl propylmalonate is used in quinolinone derivatives (e.g., 4C in ), whereas diethyl isopropylmalonate appears in tricyclic heterocycles for drug development .
(b) Diethyl Dipropylmalonate

This compound (CAS 6065-63-0) features two propyl groups, enhancing hydrophobicity. It is employed in agrochemicals and complex molecule synthesis but lacks the widespread biomedical relevance of diethyl propylmalonate .

(c) Diethyl Methylmalonate

With a shorter alkyl chain, this ester is more volatile (bp 199–201°C at 760 mmHg) and is used in fragrance synthesis and simpler polymer systems .

Spectral and Reactivity Differences

  • ¹H NMR :
    • Propylmalonate : Distinct triplet for terminal CH₃ (δ 0.88) and triplet for CH₂ adjacent to the malonate core (δ 3.42) .
    • Isopropylmalonate : Doublet for (CH₃)₂CH at δ 0.94 and multiplet for the central CH group .
  • IR : All malonates show C=O stretches near 1730 cm⁻¹, but exact wavenumbers vary slightly due to electronic effects .

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